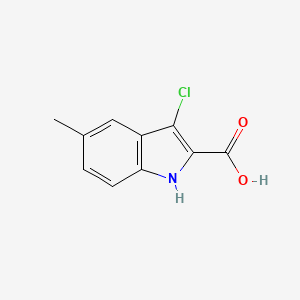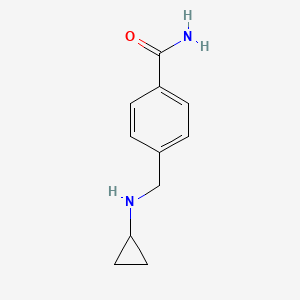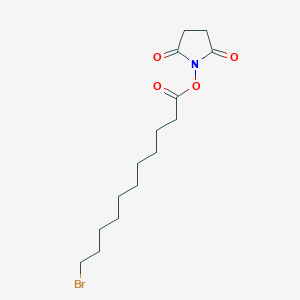
Undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester
Vue d'ensemble
Description
“Undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester” is a chemical compound . The parent compound, 11-bromo-undecanoic acid, is a medium-chain fatty acid .
Molecular Structure Analysis
The molecular formula of 11-bromo-undecanoic acid, the parent compound, is C11H21BrO2 . The InChI and Canonical SMILES representations are also available .Physical And Chemical Properties Analysis
The molecular weight of 11-bromo-undecanoic acid is 265.19 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 .Applications De Recherche Scientifique
Surface Active Agents
The compound has been used to synthesize biobased anionic surfactants with improved surface properties . These surfactants exhibit excellent emulsion stability and moderate calcium tolerance, making them suitable for use in detergents, especially in hard water conditions. Their low foaming ability coupled with high emulsion stability also suggests potential as emulsifiers in various industrial applications.
Organic Synthesis
As a building block in organic synthesis, this compound is involved in the preparation of various organic molecules. Its functional groups allow for selective reactions, such as the introduction of amino acid head groups to improve hydrophobicity and bioavailability . This versatility is essential for synthesizing complex molecules for pharmaceuticals and agrochemicals.
Biochemical Research
The compound’s ability to form chiral aggregates above the critical micelle concentration is of interest in biochemical research . Studying these aggregates can provide insights into the behavior of lipids and proteins in biological membranes, which is crucial for understanding cell signaling and membrane dynamics.
Safety and Hazards
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-bromoundecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrNO4/c16-12-8-6-4-2-1-3-5-7-9-15(20)21-17-13(18)10-11-14(17)19/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMVHFRIRKSDGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{[2-(2,4-dichlorophenyl)ethyl]amino}acetate](/img/structure/B1416312.png)
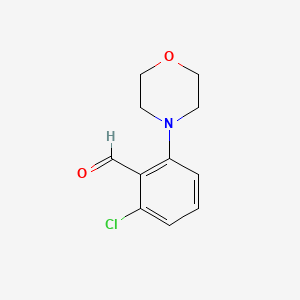
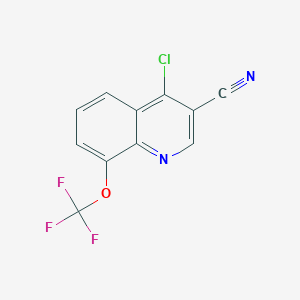
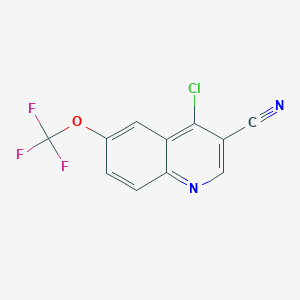

![N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine](/img/structure/B1416322.png)
amine](/img/structure/B1416323.png)
![2-[(4-Methoxyphenyl)methoxy]acetonitrile](/img/structure/B1416325.png)
![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1416327.png)
![[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416328.png)
![4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1416329.png)
